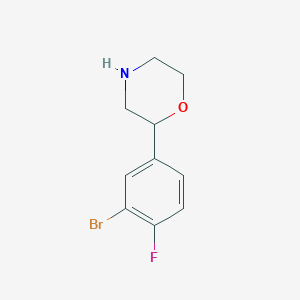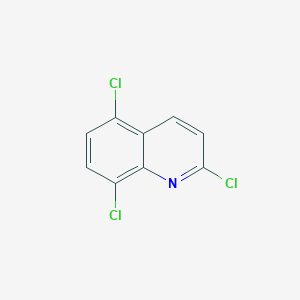
2,5,8-Trichloroquinoline
描述
2,5,8-Trichloroquinoline is a heterocyclic compound that belongs to the family of quinolines. It is a halogenated derivative of quinoline and has been extensively studied for its biological and chemical properties. This compound exhibits a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
准备方法
The synthesis of 2,5,8-Trichloroquinoline can be achieved through various synthetic routes. One common method involves the chlorination of quinoline derivatives. For instance, 5,7-dichloro-2,3-dihydroquinoline-4(1H)-ketone can be dissolved in a chlorinating agent and an organic solvent, followed by a reaction at elevated temperatures (80-120°C) for several hours . Industrial production methods often involve similar chlorination processes, optimized for large-scale production.
化学反应分析
2,5,8-Trichloroquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization and Cycloaddition: These reactions are used to form more complex structures from this compound.
Common reagents used in these reactions include halogenating agents, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,5,8-Trichloroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant biological activities, making it a subject of study for its potential therapeutic applications.
Medicine: Due to its antitumor, antiviral, and antibacterial properties, this compound is being investigated for its potential use in drug development.
Industry: The compound is used in the production of various chemicals and materials.
作用机制
The mechanism by which 2,5,8-Trichloroquinoline exerts its effects involves interactions with molecular targets and pathways within cells. For example, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
2,5,8-Trichloroquinoline can be compared with other halogenated quinolines, such as:
2,4,8-Trichloroquinoline: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Fluorinated Quinolines: These compounds have fluorine atoms instead of chlorine, which can enhance biological activity and provide unique properties.
Other Halogenated Quinolines: Compounds with different halogen atoms (e.g., bromine, iodine) can exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and chemical reactivity.
属性
IUPAC Name |
2,5,8-trichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFFKZWXRICFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


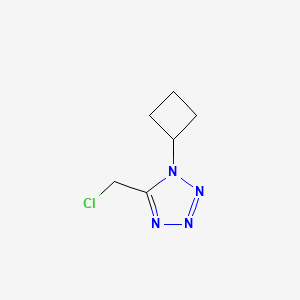
![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)
![(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1528653.png)
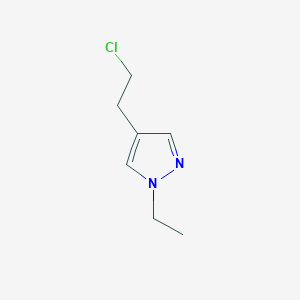
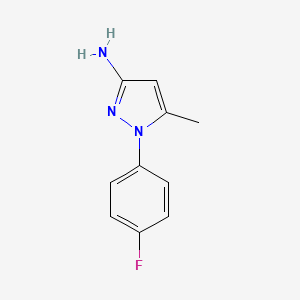
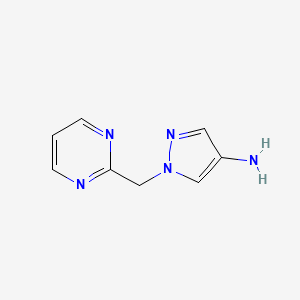
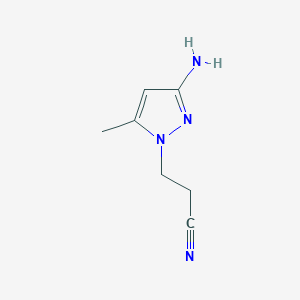
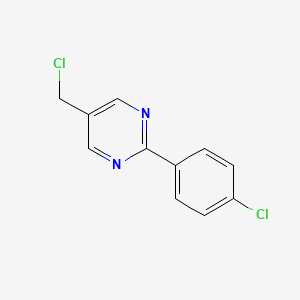

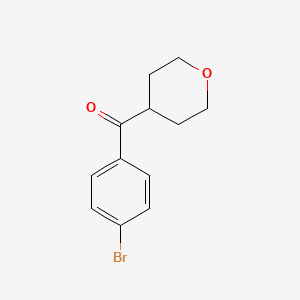
![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)

